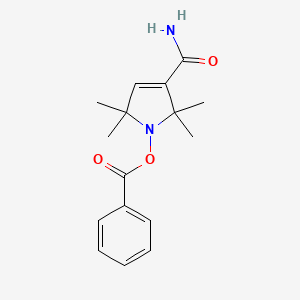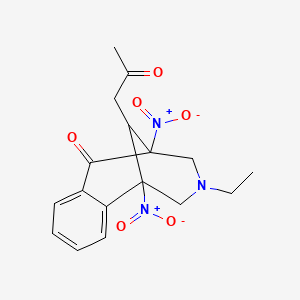
2-Methoxyethyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydropyrimidine core, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Methoxylation: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Esterification: The final esterification step involves reacting the carboxylic acid group with 2-methoxyethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, potentially converting it to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 2-methoxyethyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.
Reduction: Formation of 2-methoxyethyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-hydroxy-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
The tetrahydropyrimidine core is found in many biologically active compounds, suggesting potential applications in drug discovery and development. This compound could be explored for its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities.
Medicine
Given its structural similarity to known bioactive molecules, this compound could be investigated for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups could play a role in binding interactions, while the tetrahydropyrimidine core may be involved in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Methoxyethyl 4-(5-chloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
2-Methoxyethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: The hydroxy group may increase its polarity and hydrogen bonding capacity.
Uniqueness
The presence of both bromine and methoxy groups in 2-Methoxyethyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it unique compared to its analogs. These functional groups can significantly influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H19BrN2O5 |
|---|---|
Molecular Weight |
399.24 g/mol |
IUPAC Name |
2-methoxyethyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H19BrN2O5/c1-9-13(15(20)24-7-6-22-2)14(19-16(21)18-9)11-8-10(17)4-5-12(11)23-3/h4-5,8,14H,6-7H2,1-3H3,(H2,18,19,21) |
InChI Key |
QGCQQQRXVDVXOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)Br)OC)C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-(piperidin-1-yl)cyclohex-2-en-1-one](/img/structure/B11502311.png)
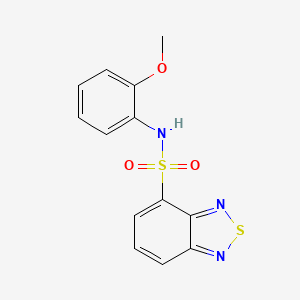
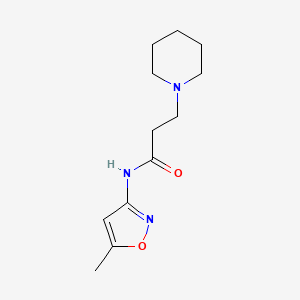
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-nitrobenzenesulfonamide](/img/structure/B11502328.png)
![5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11502348.png)
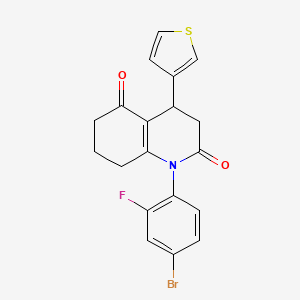
![2'-amino-5-fluoro-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11502360.png)
![6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11502374.png)

![Ethyl 2-{4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl}acetate](/img/structure/B11502376.png)
![Ethyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11502378.png)
![2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-1-(morpholin-4-yl)ethanone](/img/structure/B11502380.png)
